molecular formula C6H5BrN2O B13027626 2-(5-Bromopyrimidin-2-yl)acetaldehyde

2-(5-Bromopyrimidin-2-yl)acetaldehyde

Cat. No.: B13027626
M. Wt: 201.02 g/mol
InChI Key: VJBZRHDPZOWFIR-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(5-Bromopyrimidin-2-yl)acetaldehyde typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 5-bromopyrimidine with acetaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The product is then purified using techniques such as crystallization or chromatography to meet the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(5-Bromopyrimidin-2-yl)acetaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various fields.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-5-3-8-6(1-2-10)9-4-5/h2-4H,1H2

InChI Key

VJBZRHDPZOWFIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC=O)Br

Origin of Product

United States

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